

# Application Note: Quantification of Alkylphenols in Milk by HPLC-DAD

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## Compound of Interest

Compound Name: 4-Octylphenol

Cat. No.: B030498

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## Introduction

Alkylphenols (APs) are a class of chemical compounds commonly used in the production of plastics and other consumer goods. Due to their potential to migrate from packaging materials into food, there is a growing concern about their presence in the food chain.<sup>[1]</sup> APs are considered endocrine-disrupting chemicals that can pose health risks even at low concentrations.<sup>[1][2]</sup> Therefore, the development of reliable and validated analytical methods for their routine monitoring in food matrices like milk is crucial for consumer safety.<sup>[2]</sup> This application note details a robust High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the simultaneous quantification of four common alkylphenols in milk: 4-tert-octylphenol (4-t-OP), 4-n-octylphenol mono-ethoxylate (4-n-OPEO1), 4-n-octylphenol (4-n-OP), and 4-n-nonylphenol (4-n-NP).<sup>[1]</sup>

The described method utilizes a straightforward Supported Liquid Extraction (SLE) technique for sample cleanup, which effectively minimizes matrix effects from the complex milk matrix, followed by separation and quantification using reverse-phase HPLC-DAD.<sup>[1][2]</sup> The method has been validated following accuracy profiling, demonstrating its reliability, precision, and accuracy for routine analysis.<sup>[1][2]</sup>

## Experimental Protocols

### 1. Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is based on the method described by Seccia and Dini (2025).<sup>[1]</sup>

- Materials:
  - Chem Elut S cartridges or equivalent SLE cartridges
  - Dichloromethane (HPLC grade)
  - Acetonitrile (HPLC grade)
  - Water (HPLC grade)
  - Acetic acid (glacial)
  - Rotary evaporator
  - Luer lock needle (e.g., 0.7 x 30 mm)
  - Vials for final extract
- Procedure:
  - Weigh 5 g of the milk sample and load it onto the SLE cartridge.
  - Allow the sample to adsorb onto the solid support for 15 minutes to ensure homogeneous distribution.
  - Attach a Luer lock needle to the cartridge outlet to act as a flow restrictor.
  - Elute the alkylphenols from the cartridge by passing 5 mL of dichloromethane through it three consecutive times (total of 15 mL).
  - Collect the eluate and evaporate the dichloromethane using a rotary evaporator until dryness.
  - Reconstitute the dry residue with 1 mL of a solution of acetonitrile/water (90/10, v/v) containing 0.01% (v/v) acetic acid (pH 4.02).
  - Vortex the vial to ensure complete dissolution of the residue. The sample is now ready for HPLC-DAD analysis.

## 2. HPLC-DAD Analysis

- Instrumentation:
  - HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
  - ODS Hypersil C-18 column (or equivalent) as the stationary phase.[\[1\]](#)
- Chromatographic Conditions:
  - Mobile Phase: A gradient of acetonitrile and water (acidified with 0.01% v/v acetic acid, pH 4.02). A typical gradient might start with a higher proportion of the aqueous phase and increase the organic phase over time to elute the analytes.
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 20  $\mu$ L
  - Column Temperature: Ambient or controlled (e.g., 25°C)
  - DAD Wavelength: Monitoring at 225 nm and 277 nm is common for alkylphenols. A full spectral scan can also be used for peak purity assessment.
- Calibration:
  - Prepare a stock solution (e.g., 1 mg/mL) of each alkylphenol standard in acetonitrile.[\[1\]](#)
  - From the stock solutions, prepare a multicomponent working standard solution (e.g., 10  $\mu$ g/mL).[\[1\]](#)
  - Prepare a series of calibration standards by diluting the multicomponent working solution to final concentrations ranging from 0.10 to 2.0  $\mu$ g/mL.[\[1\]](#)
  - To account for matrix effects, it is recommended to prepare matrix-matched calibration curves by spiking blank milk extract with the standard solutions at the same concentration levels.[\[1\]](#)

- Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.

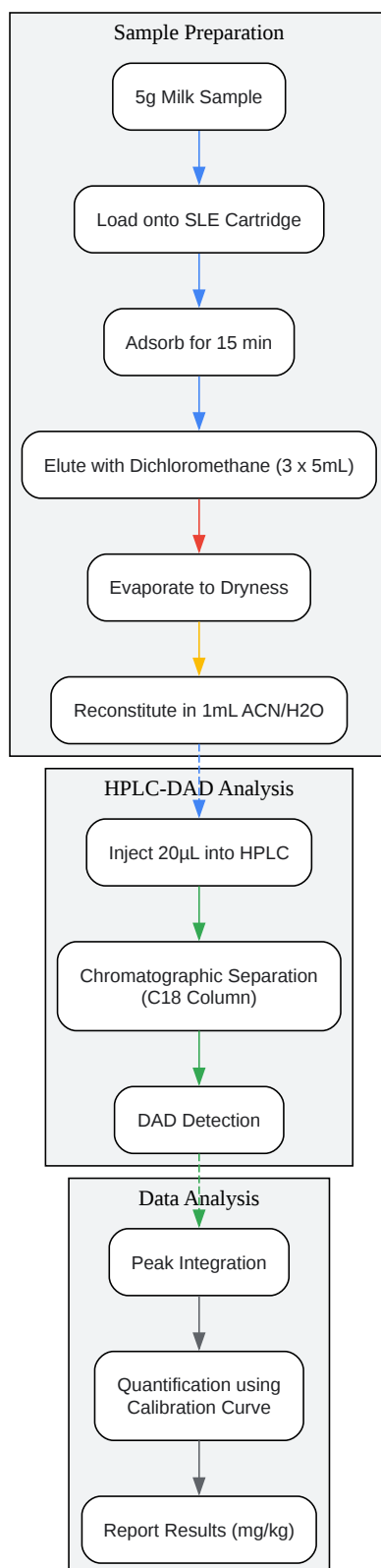
### Data Presentation

The quantitative performance of the HPLC-DAD method for the analysis of four alkylphenols in milk is summarized in the table below. The data includes retention times (tR), Limits of Detection (LOD), Limits of Quantification (LOQ), and recovery percentages.

Analyte	Retention Time (tR) (min)	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)
4-tert-Octylphenol (4-t-OP)	4.59[1]	0.03	0.10	>90
4-n-Octylphenol mono-ethoxylate (4-n-OPEO1)	4.82[1]	0.03	0.10	>90
4-n-Octylphenol (4-n-OP)	5.63[1]	0.03	0.10	>90
4-n-Nonylphenol (4-n-NP)	6.64[1]	0.03	0.10	>90

Data sourced from Seccia and Dini (2025). Recovery was determined at spiking levels of 0.1, 1.0, and 2.0 mg/kg.[1]

### Mandatory Visualization



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Caption: Workflow for the quantification of alkylphenols in milk.

## Conclusion

The presented HPLC-DAD method provides a reliable and efficient approach for the quantification of common alkylphenols in milk. The use of Supported Liquid Extraction for sample preparation simplifies the workflow and effectively reduces matrix interference, leading to accurate and precise results.[1] This application note and the detailed protocols serve as a valuable resource for researchers, scientists, and professionals in drug development and food safety for the routine monitoring of these endocrine-disrupting compounds.

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## References

- 1. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
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